2,4-Diisopropylphenol
2,4-Diisopropylphenol
2,4-Diisopropylphenol, commonly known as 2,4-propofol, is an isomeric form of propofol. EC50 Microtox (5min, 25°C) assay value of 2,4-diisopropylphenol is 2x10-4mM. It is formed as one of the reaction products from the reaction between boron fluoride with isopropyl phenyl ether.
Brand Name:
Vulcanchem
CAS No.:
2934-05-6
VCID:
VC21164665
InChI:
InChI=1S/C12H18O/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h5-9,13H,1-4H3
SMILES:
CC(C)C1=CC(=C(C=C1)O)C(C)C
Molecular Formula:
C12H18O
Molecular Weight:
178.27 g/mol
2,4-Diisopropylphenol
CAS No.: 2934-05-6
Cat. No.: VC21164665
Molecular Formula: C12H18O
Molecular Weight: 178.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,4-Diisopropylphenol, commonly known as 2,4-propofol, is an isomeric form of propofol. EC50 Microtox (5min, 25°C) assay value of 2,4-diisopropylphenol is 2x10-4mM. It is formed as one of the reaction products from the reaction between boron fluoride with isopropyl phenyl ether. |
|---|---|
| CAS No. | 2934-05-6 |
| Molecular Formula | C12H18O |
| Molecular Weight | 178.27 g/mol |
| IUPAC Name | 2,4-di(propan-2-yl)phenol |
| Standard InChI | InChI=1S/C12H18O/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h5-9,13H,1-4H3 |
| Standard InChI Key | KEUMBYCOWGLRBQ-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC(=C(C=C1)O)C(C)C |
| Canonical SMILES | CC(C)C1=CC(=C(C=C1)O)C(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator